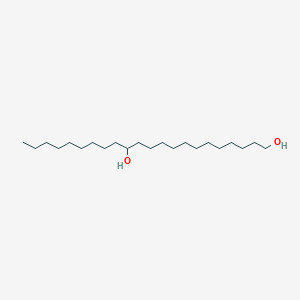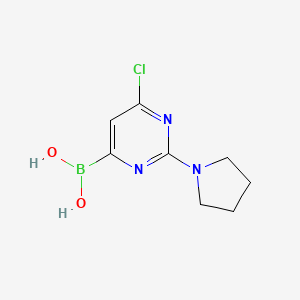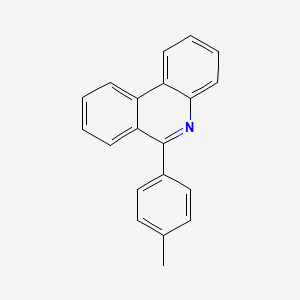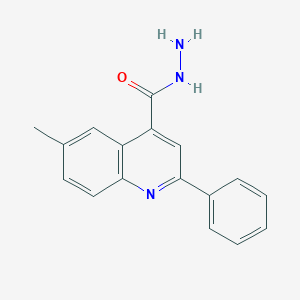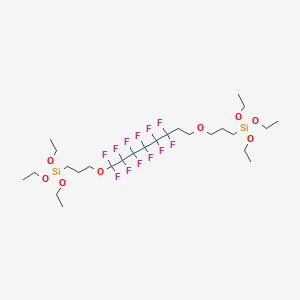
1,8-Bis(3-(triethoxysilyl)propoxy)-1H,1H,2H,2H-perfluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD30063063: is a chemical compound identified by its unique identifier in the Molecular Formula Chemical Database (MFCD)
Analyse Chemischer Reaktionen
MFCD30063063 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
MFCD30063063 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: MFCD30063063 is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: The compound is used in the manufacturing of various industrial products, including pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of MFCD30063063 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can result in the modulation of biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Vergleich Mit ähnlichen Verbindungen
MFCD30063063 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The unique properties of MFCD30063063, such as its specific binding affinity and reactivity, distinguish it from these similar compounds.
Conclusion
MFCD30063063 is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable tool for researchers and industry professionals alike. Further research and development are likely to uncover even more uses for this intriguing compound.
Eigenschaften
Molekularformel |
C26H46F12O8Si2 |
|---|---|
Molekulargewicht |
770.8 g/mol |
IUPAC-Name |
3-[1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-(3-triethoxysilylpropoxy)octoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H46F12O8Si2/c1-7-41-47(42-8-2,43-9-3)19-13-16-39-18-15-21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)40-17-14-20-48(44-10-4,45-11-5)46-12-6/h7-20H2,1-6H3 |
InChI-Schlüssel |
MNDOUYKBLYLSNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOCCC(C(C(C(C(C(OCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)

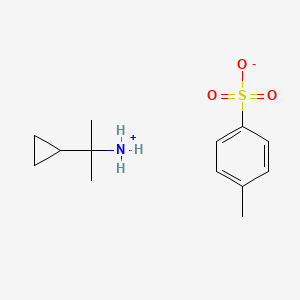
![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
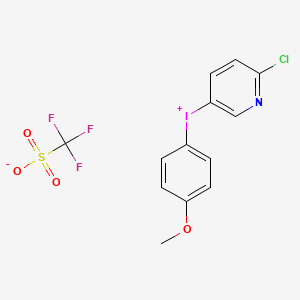
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)
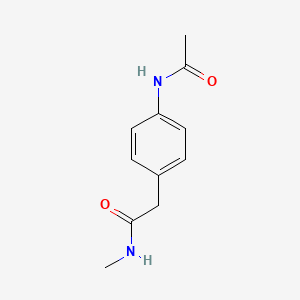
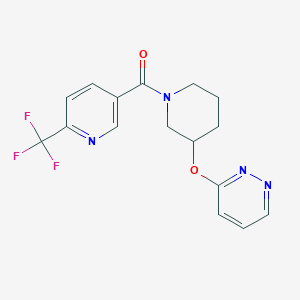
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
